molecular formula C24H24FN3O3 B2970502 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 903258-85-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2970502
CAS No.: 903258-85-5
M. Wt: 421.472
InChI Key: SLPCVXQUOAJXJG-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide ( 903258-85-5) is a high-purity chemical compound with a molecular formula of C24H24FN3O3 and a molecular weight of 421.5 g/mol . This oxalamide-derived small molecule is designed for research applications, particularly in the field of oncology and cell signaling. Compounds within this structural class, which feature the dihydroisoquinoline pharmacophore, have been investigated as modulators of key protein kinase enzymatic activity . Specifically, such molecules are studied for their potential to inhibit, regulate, and modulate kinase receptor signal transduction pathways, including those related to c-Met, which is a receptor tyrosine kinase implicated in cellular proliferation, differentiation, migration, and tumor angiogenesis . By targeting these pathways, this reagent serves as a valuable tool for scientists studying mechanisms of cancer progression and for developing novel therapeutic strategies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c25-20-9-7-17(8-10-20)14-26-23(29)24(30)27-15-21(22-6-3-13-31-22)28-12-11-18-4-1-2-5-19(18)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPCVXQUOAJXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structure, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C23H22FN3O3C_{23}H_{22}FN_{3}O_{3}, with a molecular weight of approximately 407.4 g/mol. The compound features a dihydroisoquinoline moiety linked to a furan ring and a fluorobenzyl group via an oxalamide linkage. This structural complexity suggests diverse reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydroisoquinoline Core : This can be achieved through cyclization reactions from appropriate precursors.
  • Introduction of the Furan Moiety : The furan ring is incorporated via electrophilic substitution or coupling reactions.
  • Oxalamide Formation : The final step involves the reaction of the amine with an appropriate oxalic acid derivative to form the oxalamide linkage.

Optimizing reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures may exhibit anticancer activity . For instance, research has shown that derivatives of oxalamides can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Example AHeLa10Apoptosis induction
Example BMCF-715Cell cycle arrest

The exact mechanism of action for this compound remains under investigation but may involve modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Research has suggested that this compound may also possess anti-inflammatory properties . Compounds in the oxalamide class have been shown to inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.

Case Studies

  • Study on Antitumor Activity : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells compared to control groups, indicating its potential as an anticancer agent.
    • Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by MTT assays to assess cell viability.
    • Results : A dose-dependent decrease in cell viability was observed.

Comparison with Similar Compounds

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

  • Key Differences :
    • Heterocycle : Replaces furan-2-yl with thiophen-3-yl , introducing sulfur instead of oxygen.
    • Benzyl Substituent : 4-Methoxybenzyl replaces 4-fluorobenzyl.
  • Implications :
    • Thiophene vs. Furan : Thiophene’s higher lipophilicity may enhance membrane permeability but increase metabolic susceptibility to oxidation. Furan’s oxygen could improve solubility but may pose hepatotoxicity risks in certain contexts .
    • Methoxy vs. Fluoro : The methoxy group enhances solubility via hydrogen bonding, whereas fluorine’s electronegativity improves metabolic stability and hydrophobic interactions .

N1-(3,4-Difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide (CAS: 2034557-78-1)

  • Key Differences: Core Structure: Lacks the dihydroisoquinoline moiety, instead incorporating a 3,4-difluorophenyl group. Benzyl Group: Features a 4-(furan-3-yl)benzyl substituent.
  • Difluorophenyl: The dual fluorine atoms may enhance binding to fluorophilic regions of targets, but the smaller molecular weight (356.3 g/mol) suggests reduced complexity and possibly faster clearance .

Structural and Functional Analysis

Table 1: Comparative Molecular Data

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 903258-85-5 C24H24FN3O3 421.5 Dihydroisoquinoline, furan-2-yl, 4-F-benzyl
Thiophene Analog N/A C24H25N3O3S ~435.5* Dihydroisoquinoline, thiophen-3-yl, 4-OMe-benzyl
Difluorophenyl Analog 2034557-78-1 C19H14F2N2O3 356.3 3,4-Difluorophenyl, 4-(furan-3-yl)benzyl

*Estimated based on structural similarity.

Challenges in Analytical Differentiation

Structural analogs with minor substituent variations (e.g., ortho/meta/para-fluoro isomers) require advanced techniques like HPLC-MS or NMR for unambiguous identification. For example, mislabeling incidents involving fluorophenyl isomers (e.g., in fentanyl analogs) highlight the need for precise separation methods .

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